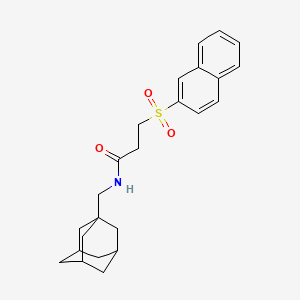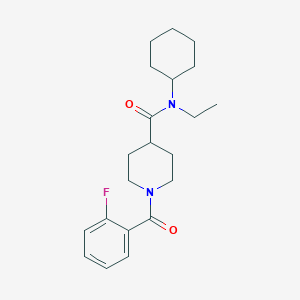
N-(1-adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide
Descripción general
Descripción
N-(1-adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. P2X7 receptors are found in immune cells and are involved in the regulation of inflammatory responses. A-438079 has been shown to have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Mecanismo De Acción
N-(1-adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide acts as a selective antagonist of the P2X7 receptor, which is expressed in immune cells such as macrophages and microglia. Activation of the P2X7 receptor can lead to the release of pro-inflammatory cytokines and chemokines, as well as the formation of reactive oxygen species, which can contribute to tissue damage and inflammation. By blocking the P2X7 receptor, N-(1-adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide can inhibit these effects and reduce inflammation.
Biochemical and physiological effects:
N-(1-adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide has been shown to have a number of biochemical and physiological effects in immune cells. In vitro studies have demonstrated that N-(1-adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide can inhibit the activation of the inflammasome, a protein complex involved in the production of pro-inflammatory cytokines. N-(1-adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide has also been shown to reduce the production of reactive oxygen species and the release of chemokines in immune cells. In vivo studies have demonstrated that N-(1-adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide can reduce inflammation and tissue damage in animal models of rheumatoid arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide has several advantages as a tool for studying the P2X7 receptor and its role in inflammation. It is a selective antagonist of the P2X7 receptor, which means that it does not affect other receptors or signaling pathways. It is also relatively stable and can be used in a wide range of experimental conditions. However, there are also some limitations to the use of N-(1-adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide. It can be difficult to achieve complete inhibition of the P2X7 receptor, and there may be off-target effects at higher concentrations.
Direcciones Futuras
There are several potential future directions for research on N-(1-adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide and its therapeutic applications. One area of interest is the use of N-(1-adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide in combination with other anti-inflammatory agents, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or corticosteroids. Another area of interest is the development of more potent and selective P2X7 receptor antagonists. Finally, there is also interest in exploring the potential of N-(1-adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide for the treatment of other inflammatory diseases, such as asthma and inflammatory bowel disease.
Aplicaciones Científicas De Investigación
N-(1-adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that N-(1-adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide can inhibit the release of pro-inflammatory cytokines and chemokines in immune cells, suggesting that it may have anti-inflammatory effects. In vivo studies have demonstrated that N-(1-adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide can reduce inflammation and tissue damage in animal models of rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-(1-adamantylmethyl)-3-naphthalen-2-ylsulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3S/c26-23(25-16-24-13-17-9-18(14-24)11-19(10-17)15-24)7-8-29(27,28)22-6-5-20-3-1-2-4-21(20)12-22/h1-6,12,17-19H,7-11,13-16H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMZNAIDZLZXKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)CCS(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(1-Adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4751631.png)
![2-methyl-7-(2-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4751637.png)
![2-(4-bromo-2-chlorophenoxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylacetamide](/img/structure/B4751643.png)

![5-chloro-N-{4-[(diethylamino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B4751655.png)
![2-{[(5-methyl-2-furyl)methylene]amino}-N-[2-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4751656.png)

![2-[(2,4-dichlorobenzyl)thio]-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4751658.png)
![N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide](/img/structure/B4751669.png)

![ethyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4751682.png)
![methyl 2-{[(8-ethoxy-2-imino-2H-chromen-3-yl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4751690.png)
![N-(2,3-dichlorophenyl)-2-[(4,5-diisopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4751693.png)
![N-(2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide](/img/structure/B4751699.png)